Cas no 92586-35-1 (AZT triphosphate)

AZT triphosphate structure
AZT triphosphate structure
Nombre del producto:AZT triphosphate
Número CAS:92586-35-1
MF:C10H16N5O13P3
Megavatios:507.181024551392
CID:803780
PubChem ID:72187

AZT triphosphate Propiedades químicas y físicas

Nombre e identificación

    • Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-
    • 3'-AZIDO-3'-DEOXYTHYMIDINE 5'-TRIPHOSPHATE
    • 3'-Azido-3'-deoxythymidine-5'-triphosphate
    • AZT triphosphate
    • 3′-Azido-3′-deoxythymidine 5′-(tetrahydrogen triphosphate) (ACI)
    • 3′-Azido-3′-deoxythymidine 5′-triphosphate
    • 3′-Azido-3′-deoxythymidine triphosphate
    • 3′-Azidothymidine triphosphate
    • Azidothymidine triphosphate
    • AZTTP
    • Zidovudine 5′-triphosphate
    • Zidovudine triphosphate
    • 6RGF96R053
    • Threo-azt-TP
    • SCHEMBL19808965
    • 3'-azido-3'-deoxythymidine triphosphate
    • Combivir
    • Thymidine 5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-
    • DA-50915
    • BDBM50370476
    • ZDV-TP
    • N3dTTP
    • 3'-N3-dTTP
    • 3'-Deoxy-3'-azidothymidine triphosphate
    • [[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
    • AZT-triphospate
    • CHEMBL193952
    • Zidovudine-triphosphate (AZT-TP)
    • 3'-Azido-dTTP
    • Dttp(3'N3)
    • 1-(3'-Azido-2',3'-dideoxy-beta-D-xylofuranosyl)thymine 5'-triphosphate
    • 92586-35-1
    • HY-116364
    • 3'-Azido-2',3'-dideoxythymidine-5'-triphosphate
    • Azidothymidine-5'-triphosphate
    • DTXSID80239053
    • 106060-92-8
    • NSC742231
    • Azt-TP
    • CS-0065212
    • AZddTTP
    • UNII-6RGF96R053
    • DTXCID00161544
    • 3'-Azidothymidine triphosphate
    • [[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate
    • Q27265380
    • Erythro-azt-TP
    • GLWHPRRGGYLLRV-XLPZGREQSA-N
    • 3'-Deoxy-3'-Azidothymidine-5'-triphosphate
    • 3'-Azido-2',3'-dideoxythymidine-5'- triphosphate
    • Zidovudine 5'-triphosphate
    • Zidovudine-5'-triphosphate
    • Renchi: 1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1
    • Clave inchi: GLWHPRRGGYLLRV-XLPZGREQSA-N
    • Sonrisas: O=C1NC(=O)C(C)=CN1[C@H]1C[C@H](N=[N+]=[N-])[C@@H](COP(O)(=O)OP(O)(=O)OP(O)(O)=O)O1

Atributos calculados

  • Calidad precisa: 506.996
  • Masa isotópica única: 506.996
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 5
  • Recuento de receptores de enlace de hidrógeno: 15
  • Recuento de átomos pesados: 31
  • Cuenta de enlace giratorio: 9
  • Complejidad: 973
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: _3.2
  • Superficie del Polo topológico: 233A^2

Propiedades experimentales

  • Punto de ebullición: °Cat760mmHg
  • Punto de inflamación: °C
  • PSA: 303.09000
  • Logp: -0.39254

AZT triphosphate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
ChemScence
CS-0065212-1mg
AZT triphosphate
92586-35-1
1mg
$550.0 2022-04-26
MedChemExpress
HY-116364-1mg
AZT triphosphate
92586-35-1
1mg
¥6500 2022-08-31

AZT triphosphate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide
1.2 Reagents: Methanol
1.3 Reagents: 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide
Referencia
3'-/2'-Amino- or -thiol-modified, fluorescence coupled nucleoside and oligonucleotide, a method for their preparation and their use
, European Patent Organization, , ,

Métodos de producción 2

Condiciones de reacción
Referencia
Therapeutic nucleosides
, European Patent Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium phosphate
Referencia
One-pot synthesis of nucleotides in water medium
Depaix, Anais; Peyrottes, Suzanne; Roy, Beatrice, Phosphorus, 2019, 194(4-6), 335-336

Métodos de producción 4

Condiciones de reacción
Referencia
Effector studies of 3'-azidothymidine nucleotides with human ribonucleotide reductase
Harrington, Joan A.; Miller, Wayne H.; Spector, Thomas, Biochemical Pharmacology, 1987, 36(21), 3757-61

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Dimethylformamide ;  3 h, 25 °C
1.2 Reagents: Methanol ;  4 °C; 30 min, 25 °C
1.3 Reagents: Diisopropylethylamine ,  1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide ;  25 °C; 24 h, 25 °C
Referencia
Cross-Linked Polymeric Nanogel Formulations of 5'-Triphosphates of Nucleoside Analogs: Role of the Cellular Membrane in Drug Release
Vinogradov, Serguei V.; Kohli, Ekta; Zeman, Arin D., Molecular Pharmaceutics, 2005, 2(6), 449-461

Métodos de producción 6

Condiciones de reacción
Referencia
Carriers for liquid membrane transport of nucleotide 5'-triphosphates
Li, Tingyu; Diederich, Francois, Journal of Organic Chemistry, 1992, 57(12), 3449-54

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
Referencia
Synthesis and application of modified nucleosides or nucleotides
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
Referencia
New thymidine triphosphate analog inhibitors of human immunodeficiency virus-1 reverse transcriptase.
Ma, Qi Feng; Bathurst, Ian C.; Barr, Philip J.; Kenyon, George L., Journal of Medicinal Chemistry, 1992, 35(11), 1938-41

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole ,  Tributylammonium pyrophosphate Solvents: Dimethylformamide
Referencia
3'-Amino-2',3'-dideoxycytidine and 3'-amino-3'-deoxythymidine. Their 5'-triphosphates: an improved synthesis. Convenient reduction of azidonucleosides and azidonucleotides by hydrogen sulfide
Saneyoshi, Mineo; Fujii, Takeshi; Kawaguchi, Takeo; Sawai, Kazuhiko; Kimura, Shigeru, Nucleic Acid Chem., 1991, 4, 67-72

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: 1H-Tetrazole ,  P,P′′-Diamidotriphosphorous acid, N,N,N′,N′-tetrakis(1-methylethyl)-, P,P′,P′′-t… Solvents: Tetrahydrofuran ;  24 h, rt
1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  28 h, rt
1.3 Reagents: tert-Butyl hydroperoxide Solvents: Tetrahydrofuran ,  Decane ;  1 h, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  48 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  25 min, rt
Referencia
Solid-phase synthesis of modified oligonucleotides containing diphosphodiester inter-nucleotide linkages
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: 5′-ATP ,  2-Propenoic acid, 2-(phosphonooxy)-, ion(1-) ,  Magnesium chloride Solvents: Water ;  5 d, pH 6.8, 37 °C
Referencia
Treatment of human viral infections
, United States, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Trimethyl phosphate ;  30 min, 0 °C
1.2 Reagents: Diphosphoric acid, compd. with N,N-dibutyl-1-butanamine (1:3) Solvents: Dimethylformamide ;  20 min, 0 °C
1.3 Reagents: Tributylamine ;  2 min
1.4 Reagents: Triethylammonium bicarbonate Solvents: Water ;  pH 8, 0 °C
Referencia
Structure-based design, synthesis, and in vitro assay of novel nucleoside analog inhibitors against HIV-1 reverse transcriptase
Liu, Xianjun; Xie, Wei; Huang, Raven H., Bioorganic & Medicinal Chemistry Letters, 2005, 15(16), 3775-3777

Métodos de producción 13

Condiciones de reacción
Referencia
Inhibition of DNA polymerase η by oxetanocin derivatives
Izuta, Shunji, Nucleic Acids Symposium Series, 2006, (50), 269-270

Métodos de producción 14

Condiciones de reacción
Referencia
2'-deoxynucleoside 5'-triphosphates modified at the γ-phosphate
Arzumanov, Andrey A.; Semizarov, Dmitry G.; Victorova, Lyubov S.; Dyatkina, Natalia B.; Krayevsky, Alexander A., Collection of Czechoslovak Chemical Communications, 1996, 61,

Métodos de producción 15

Condiciones de reacción
Referencia
Aminonucleosides and their derivatives. XI. Synthesis of 3'-amino-2', 3'-dideoxynucleoside 5'-triphosphates
Zaitseva, V. E.; Dyatkina, N. B.; Kraevskii, A. A.; Skaptsova, N. V.; Turina, O. V.; et al, Bioorganicheskaya Khimiya, 1984, 10(5), 670-80

Métodos de producción 16

Condiciones de reacción
Referencia
α,β- and β,γ-Methylene 5'-phosphonate derivatives of 3'-azido-2',3'-dideoxythymidine-5'-triphosphate. Correlation between affinity for reverse transcriptase, susceptibility to hydrolysis by phosphodiesterases and anti-retrovirus activity
Balzarini, Jan; Herdewijn, Piet; Pauwels, Rudi; Broder, Samuel; De Clercq, Erik, Biochemical Pharmacology, 1988, 37(12), 2395-403

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide
1.2 Reagents: Tributylammonium pyrophosphate Solvents: Dimethylformamide
Referencia
3'-Amino-2',3'-dideoxycytidine and 3'-amino-3'deoxythymidine. Their 5'-triphosphates: an improved synthesis. Convenient reduction of azidonucleosides and azidonucleotides by hydrogen sulfide
Saneyoshi, Mineo; Fujii, Takeshi; Kawaguchi, Takeo; Sawai, Kzuhiko; Kimura, Shigeru, Nucleic Acid Chem., 1991, 4, 67-72

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: 1H-Tetrazole ,  2-(Acetyloxy)-5-(hydroxymethyl)benzoic acid (polystyrene divinyl benzene aminomethylated supported) Solvents: Tetrahydrofuran ;  28 h, rt
1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  24 h, rt
1.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane ;  1 h, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  48 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  25 min, rt
1.6 Reagents: Amberlite Solvents: 1,4-Dioxane ,  Water ;  15 min, rt
Referencia
Selective diphosphorylation, dithiodiphosphorylation, triphosphorylation, and trithiotriphosphorylation of unprotected carbohydrates and nucleosides
Ahmadibeni, Yousef; Parang, Keykavous, Organic Letters, 2005, 7(25), 5589-5592

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Imidazole ,  2-Chloro-1,3-dimethylimidazolium hexafluorophosphate Solvents: Acetonitrile ,  Water ;  30 min, 40 °C
1.2 Reagents: Tetrasodium pyrophosphate Solvents: Water ;  17 h, 40 °C
Referencia
One-Pot Synthesis of Nucleotides and Conjugates in Aqueous Medium
Depaix, Anais; Peyrottes, Suzanne; Roy, Beatrice, European Journal of Organic Chemistry, 2017, 2017(2), 241-245

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AZT triphosphate Preparation Products

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